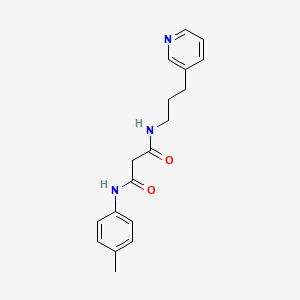![molecular formula C13H8ClF3N4OS B4355145 N-(5-CHLORO-2-PYRIDYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4355145.png)
N-(5-CHLORO-2-PYRIDYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Overview
Description
N-(5-CHLORO-2-PYRIDYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a thieno[2,3-c]pyrazole ring system, which is fused with a pyridine ring, and further substituted with chloro, methyl, and trifluoromethyl groups
Preparation Methods
The synthesis of N-(5-CHLORO-2-PYRIDYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the thieno[2,3-c]pyrazole core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-c]pyrazole ring system.
Introduction of the pyridine ring: The pyridine ring is introduced through a coupling reaction with the thieno[2,3-c]pyrazole intermediate.
Substitution reactions: The chloro, methyl, and trifluoromethyl groups are introduced through various substitution reactions using suitable reagents and conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N-(5-CHLORO-2-PYRIDYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro, methyl, and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions, using reagents such as sodium methoxide or bromine.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of functionalized derivatives.
Scientific Research Applications
N-(5-CHLORO-2-PYRIDYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-PYRIDYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways and cell growth.
Comparison with Similar Compounds
N-(5-CHLORO-2-PYRIDYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
- 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
- N’-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N’-methyl-1-phenoxyformohydrazide
- Fluopyram
These compounds share structural similarities, such as the presence of chloro, trifluoromethyl, and pyridine groups, but differ in their specific arrangements and additional substituents
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N4OS/c1-21-12-7(10(20-21)13(15,16)17)4-8(23-12)11(22)19-9-3-2-6(14)5-18-9/h2-5H,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLPJWJAAUDLET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NC3=NC=C(C=C3)Cl)C(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]-2-{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1,3-THIAZOL-4-ONE](/img/structure/B4355062.png)
![5-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-2-{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1,3-THIAZOL-4-ONE](/img/structure/B4355064.png)
METHANONE](/img/structure/B4355067.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4355072.png)
![3-(1,3-BENZODIOXOL-5-YL)-6-METHYL-N-(1-METHYL-2-PIPERIDINOETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4355083.png)
![3-(1,3-BENZODIOXOL-5-YL)-6-METHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4355089.png)
![3-(1,3-benzodioxol-5-yl)-N-[1-(2,4-dimethylphenyl)propyl]-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4355104.png)
![N-(1-ethyl-1H-benzimidazol-2-yl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4355111.png)
![N-{1-METHYL-2-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-N'-(1-NAPHTHYL)UREA](/img/structure/B4355118.png)

![2-((E)-1-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B4355127.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(4-nitrophenoxy)propanamide](/img/structure/B4355129.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde thiosemicarbazone](/img/structure/B4355130.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(1-ethyl-1H-pyrazol-3-yl)-2-furamide](/img/structure/B4355152.png)
